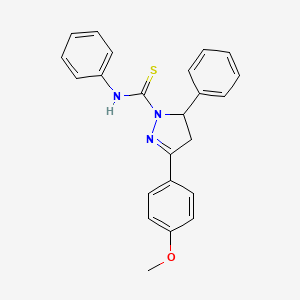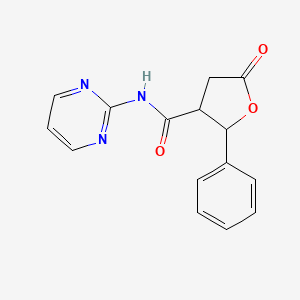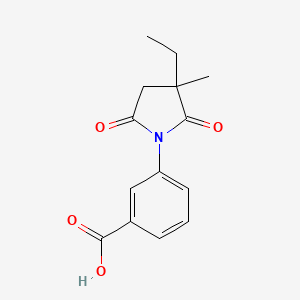
3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Vue d'ensemble
Description
"3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide" is a pyrazole derivative extensively studied for its molecular structure, chemical properties, and potential applications. Pyrazole derivatives are known for their diverse biological activities and have been a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of this compound often involves the reaction of key precursors such as methoxyphenyl-propenones and thiosemicarbazide. The synthesis process is typically carried out in an alcoholic basic medium, leading to the formation of the desired pyrazole-1-carbothioamide derivatives (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
This compound has been characterized using various spectroscopic techniques, including FT-IR, FT-NMR, and single crystal X-ray diffraction studies. Its crystal structure often features hydrogen bonding interactions, contributing to its stability and molecular conformation (Kumara et al., 2017).
Chemical Reactions and Properties
"3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide" is involved in various chemical reactions, forming complexes and exhibiting different intermolecular interactions. These interactions significantly influence the chemical properties and stability of the compound (Uzun, 2022).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, have been studied in detail. These properties are crucial for understanding its behavior in different chemical environments and potential applications (Sivakumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, have been analyzed using various computational methods such as density functional theory (DFT). These studies provide insights into the molecular orbitals, electron distribution, and potential chemical interactions of the compound (Kanmazalp et al., 2020).
Applications De Recherche Scientifique
Crystal Structure Analysis
The synthesis and characterization of pyrazole derivatives, including those structurally related to 3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, have been studied extensively. For instance, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on a closely related compound. Their research offers insights into the compound's crystallography, revealing a three-dimensional network formed through various intermolecular interactions, which contribute significantly to the crystal packing. This detailed structural analysis provides a foundational understanding of the molecular interactions and stability of these compounds (Kumara et al., 2017).
Nonlinear Optical Properties
Research by Tamer et al. (2015) on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its nonlinear optical properties. This study combines experimental and theoretical approaches to understand the molecule's structural and spectroscopic characteristics, revealing small energy gaps between frontier molecular orbitals responsible for nonlinear optical activity. These findings suggest potential applications of these compounds in optical devices and materials science (Tamer et al., 2015).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated pyrazole derivatives, including those akin to 3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, for their antimicrobial and anticancer activities. For example, Shah (2017) synthesized methyl benzyl oxy pyrazoline derivatives, showing promising antimicrobial activities. This research underscores the therapeutic potential of these compounds against various bacterial and fungal infections (Shah, 2017). Furthermore, Wang et al. (2017) designed a series of pyrazoline derivatives evaluated for antiproliferative activity against cancer cell lines. Compounds demonstrated significant activity, indicating their potential as anticancer agents. The study also explored the compounds' mechanisms of action, such as cell cycle arrest and apoptosis induction, offering insights into their therapeutic applications (Wang et al., 2017).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-27-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26(25-21)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLUMZRHWTYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)
![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)
![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)
